molecular formula C21H34O9S2 B610655 S-acetyl-PEG6-Tos CAS No. 1818294-25-5

S-acetyl-PEG6-Tos

Cat. No.: B610655
CAS No.: 1818294-25-5
M. Wt: 494.61
InChI Key: REKKYTBDWPWJBY-UHFFFAOYSA-N
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Description

S-acetyl-PEG6-Tos is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-acetyl-PEG6-Tos typically involves the reaction of polyethylene glycol with tosyl chloride in the presence of a base, followed by acetylation. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity. The compound is usually stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

S-acetyl-PEG6-Tos primarily undergoes substitution reactions due to the presence of the tosyl group, which is a good leaving group. It can also participate in acetylation reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophile used in the substitution reactions .

Scientific Research Applications

S-acetyl-PEG6-Tos has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.

    Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein-protein interactions and cellular pathways.

    Medicine: Potential therapeutic applications in targeted protein degradation, offering a novel approach to drug development.

    Industry: Used in the development of advanced materials and drug delivery systems

Mechanism of Action

S-acetyl-PEG6-Tos functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other targets the specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • S-acetyl-PEG4-Tos
  • S-acetyl-PEG8-Tos
  • S-acetyl-PEG12-Tos

Uniqueness

S-acetyl-PEG6-Tos is unique due to its specific polyethylene glycol chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTACs compared to other similar compounds with shorter or longer polyethylene glycol chains .

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O9S2/c1-19-3-5-21(6-4-19)32(23,24)30-16-15-28-12-11-26-8-7-25-9-10-27-13-14-29-17-18-31-20(2)22/h3-6H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKKYTBDWPWJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCSC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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